REACTION_CXSMILES
|
[I:1][C:2]1[C:3](=O)[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[C:10](=[O:13])([O-])[O-].[K+].[K+].[CH3:16]I.O>CN(C=O)C.C(OCC)(=O)C>[CH3:16][N:4]1[CH:3]=[C:2]([I:1])[C:10](=[O:13])[N:6]([CH3:7])[C:5]1=[O:8] |f:1.2.3|
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Name
|
|
Quantity
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5.28 g
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Type
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reactant
|
Smiles
|
IC=1C(NC(NC1)=O)=O
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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188 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
3.33 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
150 mL
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Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 24 h at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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Then, the reaction mixture was stirred for another 72 h at room temperature
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Duration
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72 h
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ethyl acetate (2×100 mL)
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Type
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WASH
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Details
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The combined extracts were washed with brine solution
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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Filtration of the drying agent and concentration of the solvent
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Type
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CUSTOM
|
Details
|
gave crude solid which
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Type
|
CUSTOM
|
Details
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was crystallized from ethanol:water (3:1, 150:50 mL)
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Type
|
CUSTOM
|
Details
|
stored in the refrigerator overnight
|
Duration
|
8 (± 8) h
|
Type
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FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
water mixture (3:1, 120 mL), water (30 mL), hexane (30 mL) and dried under vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=O)N(C(=O)C(=C1)I)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.61 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |